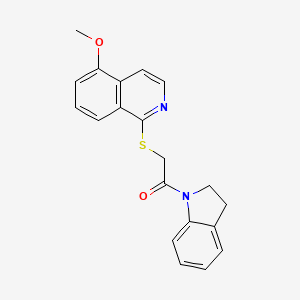
1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone is an organic compound that features a unique structure combining an indoline moiety with a methoxyisoquinoline group through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone typically involves the following steps:
Formation of Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole using suitable reducing agents such as sodium borohydride.
Methoxyisoquinoline Synthesis: The methoxyisoquinoline group can be prepared via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Thioether Linkage Formation: The final step involves the coupling of the indoline and methoxyisoquinoline derivatives through a thioether bond. This can be achieved using thiolating agents such as thiourea under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.
Substitution: Nucleophilic substitution reactions can occur at the methoxyisoquinoline moiety, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved thioether products.
Substitution: Aminoisoquinoline, thioisoquinoline derivatives.
Scientific Research Applications
1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone involves its interaction with molecular targets such as enzymes and receptors. The indoline and methoxyisoquinoline moieties can bind to active sites, modulating the activity of the target proteins. The thioether linkage may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity.
Comparison with Similar Compounds
- 1-(Indolin-1-yl)-2-(quinolin-1-ylthio)ethanone
- 1-(Indolin-1-yl)-2-(isoquinolin-1-ylthio)ethanone
- 1-(Indolin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone
Uniqueness: 1-(Indolin-1-yl)-2-((5-methoxyisoquinolin-1-yl)thio)ethanone is unique due to the presence of the methoxy group on the isoquinoline moiety, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacophore and its utility in materials science.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-24-18-8-4-6-16-15(18)9-11-21-20(16)25-13-19(23)22-12-10-14-5-2-3-7-17(14)22/h2-9,11H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJVJBKWLJLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride](/img/structure/B2993017.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2993018.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide](/img/structure/B2993019.png)
![N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2993020.png)
![2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2993021.png)
![2-[(4-methylphenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2993023.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2993025.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2993026.png)
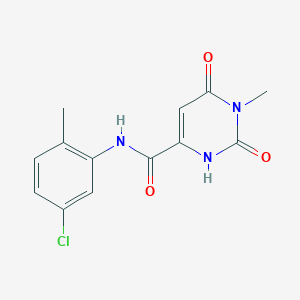
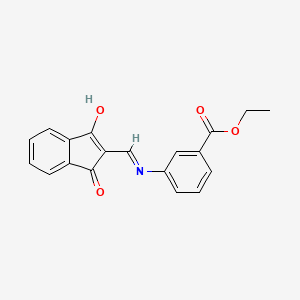
![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)
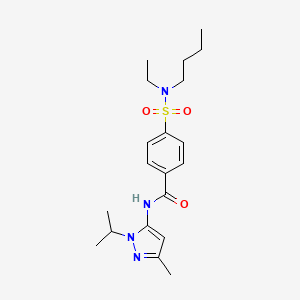
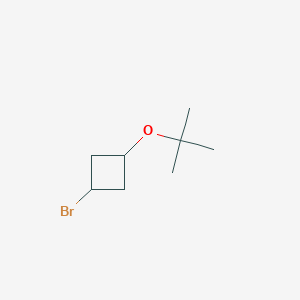
![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)
